molecular formula C20H9Cl2N3O2 B180378 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-60-9

12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No. B180378
M. Wt: 394.2 g/mol
InChI Key: DYJREVOKIDWZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole . Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements .


Synthesis Analysis

There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .


Molecular Structure Analysis

The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . The subclass of derivatives of 11,12-dihydroindolo[2,3-a]carbazole is the most common, biologically significant, and studied in detail .


Chemical Reactions Analysis

The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .

Scientific Research Applications

  • Structural and Molecular Interactions : The compound has been studied for its molecular structure and interactions. In one study, the asymmetric unit of the title compound, comprising its monohydrated form, was found to engage in hydrogen-bonding interactions forming supramolecular layers. This interaction is facilitated by strong π-π stacking and interlayer hydrogen bonds (Fernandes et al., 2011).

  • Potential Antitumor Agents : Several derivatives of the compound have been synthesized as potential antitumor agents. For example, one study synthesized N6-derivatives and evaluated their ability to inhibit the growth of human ovarian carcinoma cells, finding cytotoxic activity in one of the derivatives (Goryunova et al., 2014).

  • Synthesis Methods : Research has been conducted on novel and effective synthesis methods for derivatives of this compound. One such method involves using 3-chloro-4-indolylmaleimides and alkynes in a Pd-catalyzed addition/C–H activation/cyclization sequence (Zhang et al., 2020).

  • DNA Interaction and Inhibition of DNA Topoisomerase : Studies have examined the interaction of indolocarbazole analogs with DNA and their effects on topoisomerase I-mediated DNA relaxation and cleavage. The molecular basis of drug-DNA interactions has been investigated using various spectroscopic techniques (Facompré et al., 2002).

  • Photophysical Properties : The photophysical properties of bisindolylmaleimide derivatives, including arcyriaflavin A, have been investigated, revealing insights into the electronic structures and intramolecular charge transfer processes (Saita et al., 2009).

  • Cytotoxic Activity and DNA Binding : Various derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against different human tumor cell lines. Some derivatives have shown significant activity, indicating their potential as antitumor agents (Joseph et al., 2001).

properties

IUPAC Name

7,19-dichloro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Cl2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJREVOKIDWZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C4C(=C5C6=C(C=CC(=C6)Cl)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420512
Record name 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

CAS RN

118458-60-9
Record name 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 3
Reactant of Route 3
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 4
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 6
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Citations

For This Compound
1
Citations
K Kojiri, H Kondo, H Arakawa, M Ohkubo, H Suda - 1997 - Google Patents
NZ245203A - 5h-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6h)-dione derivatives substituted in position-13 by a pentose or hexose group; corresponding indolo-furano(anhydride)intermediates - Google Patents NZ245203A - 5h-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6h)-dione derivatives substituted in position-13 by a pentose or hexose group; corresponding indolo-furano(anhydride)intermediates - Google Patents 5h-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6h)-dione derivatives substituted in position-13 by a pentose or hexose group; corresponding indolo-furano(anhydride)intermediates …
Number of citations: 0 patents.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.